![molecular formula C19H24N2O B5675225 1-methyl-4-(3-phenoxybenzyl)-1,4-diazepane](/img/structure/B5675225.png)
1-methyl-4-(3-phenoxybenzyl)-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives often involves multicomponent reactions, cyclization processes, and the manipulation of functional groups to achieve the desired structural framework. For instance, a method for the synthesis of 1,4-diazepane derivatives utilizes intramolecular cyclization, starting from enantiomerically pure amino acids or via multicomponent reactions involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes for direct stereoselective synthesis (Fanter et al., 2017; Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of diazepane derivatives can be complex, with different substituents influencing the overall conformation and reactivity of the molecule. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure, showing that these compounds can adopt different configurations based on the substituents and their interactions (Moser & Vaughan, 2005).
Chemical Reactions and Properties
1,4-Diazepane derivatives participate in various chemical reactions, including multicomponent reactions, cycloadditions, and transformations leading to new compounds with potential biological activity. The reactivity can be influenced by the presence of functional groups, such as phenolate ligands, which can engage in redox processes and catalyze reactions (Mayilmurugan et al., 2010; Sankaralingam & Palaniandavar, 2014).
Physical Properties Analysis
The physical properties of 1,4-diazepane derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. These properties are determined by the molecular structure and the presence of specific functional groups (Geng et al., 2019).
properties
IUPAC Name |
1-methyl-4-[(3-phenoxyphenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-20-11-6-12-21(14-13-20)16-17-7-5-10-19(15-17)22-18-8-3-2-4-9-18/h2-5,7-10,15H,6,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVYTZYXMDIKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-phenoxybenzyl)-1,4-diazepane |
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